![molecular formula C24H22ClNO B594006 JWH 398 2-chloronaphthyl isomer CAS No. 1391054-25-3](/img/structure/B594006.png)
JWH 398 2-chloronaphthyl isomer
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Overview
Description
JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .Physical And Chemical Properties Analysis
JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .Scientific Research Applications
Analytical Reference Standard
JWH 398 2-chloronaphthyl isomer is used as an analytical reference standard . This means it can be used in laboratories to calibrate equipment, validate methods, and ensure the accuracy of tests.
Forensic Applications
This compound has forensic applications . It can be used in forensic chemistry and toxicology to identify and analyze synthetic cannabinoids in various samples.
Research in Synthetic Cannabinoids
JWH 398 2-chloronaphthyl isomer is structurally similar to known synthetic cannabinoids . Therefore, it can be used in research to understand the properties and effects of synthetic cannabinoids.
Mass Spectrometry
This compound has applications in mass spectrometry . Mass spectrometry is a technique used to identify and quantify molecules in a sample. JWH 398 2-chloronaphthyl isomer can be used as a reference standard in this process.
Agonist for CB1 and CB2 Receptors
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . This makes it useful in research related to these receptors and their role in various physiological processes.
Additive in Herbal Mixtures
JWH 398 has been detected as an additive in herbal mixtures . This suggests it could be used in research related to the effects and safety of such mixtures.
Mechanism of Action
Target of Action
The primary targets of JWH 398 2-chloronaphthyl isomer are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
JWH 398 2-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Biochemical Pathways
Activation of CB1 and CB2 receptors can lead to various downstream effects, including modulation of neurotransmitter release, regulation of pain perception, and influence on immune response .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have good bioavailability and can be detected in biological samples .
Result of Action
Its agonistic action on cb1 and cb2 receptors suggests it may have analgesic effects and could influence mood and memory .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and action .
Safety and Hazards
properties
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 2-chloronaphthyl isomer | |
CAS RN |
1391054-25-3 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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